2-(Azetidin-3-yloxy)ethanethiol;hydrochloride
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Overview
Description
2-(Azetidin-3-yloxy)ethanethiol;hydrochloride is a chemical compound that belongs to the thiol group. It has gained significant attention in scientific research due to its potential therapeutic applications. The compound is known for its unique chemical structure, which includes an azetidine ring, making it a valuable subject of study in various fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(Azetidin-3-yloxy)ethanethiol;hydrochloride involves several steps. One common method includes the reaction of azetidine with ethylene oxide to form 2-(azetidin-3-yloxy)ethanol. This intermediate is then treated with thiol to produce 2-(azetidin-3-yloxy)ethanethiol. Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Azetidin-3-yloxy)ethanethiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
2-(Azetidin-3-yloxy)ethanethiol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)ethanethiol;hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The azetidine ring may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
2-(Azetidin-3-yloxy)ethanethiol;hydrochloride is unique due to its azetidine ring and thiol group. Similar compounds include:
2-(Azetidin-3-yloxy)ethanol: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-(Azetidin-3-yloxy)ethanethiol: Does not have the hydrochloride salt form, which may affect its solubility and stability.
Azetidine: The parent compound, which lacks the ethoxy and thiol groups, making it less versatile in synthetic applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-(azetidin-3-yloxy)ethanethiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS.ClH/c8-2-1-7-5-3-6-4-5;/h5-6,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXNBNSYMINPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCS.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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